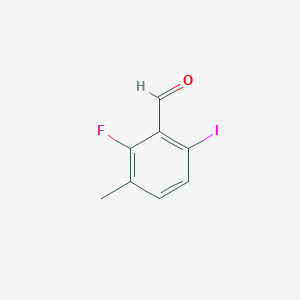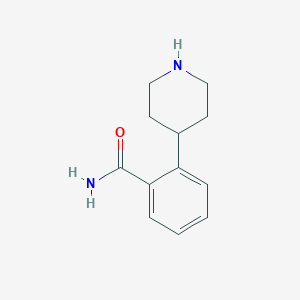![molecular formula C8H5BrFNO2 B3227292 7-bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1260829-35-3](/img/structure/B3227292.png)
7-bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
Vue d'ensemble
Description
Synthesis Analysis
A related compound, 3-aryl-2H-benzo[b][1,4]oxazin-2-ones, has been synthesized via a TFA-catalyzed tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids . This method was reported to be efficient and compatible with a wide range of functional groups .Chemical Reactions Analysis
The synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones involves a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids . The reaction is catalyzed by TFA and involves ring-opening and cyclization steps .Applications De Recherche Scientifique
- Application : Researchers have explored its potential as an HDAC inhibitor. HDACs play a crucial role in gene expression regulation, and inhibiting them can impact cancer cell growth and survival .
- Findings : Compounds 7e and 7f demonstrated strong HDAC inhibitory activity, with IC50 values in the micromolar range. These compounds also exhibited cytotoxicity against cancer cells .
- Results : Compound 7e and 7f showed good anticancer activity, supporting their potential as therapeutic agents .
- Observations : Compound 7f influenced the cell cycle and apoptosis in a manner similar to the reference compound SAHA .
Histone Deacetylase (HDAC) Inhibition
Anticancer Activity
Cell Cycle and Apoptosis Modulation
Binding Mode and Selectivity Analysis
TFA-Catalyzed Synthesis of 3-Aryl-2H-benzo[b][1,4]oxazin-2-ones
Mécanisme D'action
Target of Action
The primary target of 7-bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is Histone Deacetylases (HDACs) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression, and developmental events.
Mode of Action
The compound interacts with HDACs, inhibiting their activity . The inhibition of HDACs leads to an increase in acetylation levels of histone proteins, thereby altering the expression of genes regulated by the histone proteins .
Biochemical Pathways
The inhibition of HDACs affects various biochemical pathways. It alters the expression of genes involved in cell cycle progression, apoptosis, and other critical cellular functions . The exact downstream effects can vary depending on the specific type of cell and the overall cellular context.
Result of Action
The result of the compound’s action is a change in gene expression within cells. This can lead to a variety of cellular effects, including changes in cell cycle progression and the induction of apoptosis . In the context of cancer cells, this can lead to a reduction in cell proliferation and the death of cancer cells .
Propriétés
IUPAC Name |
7-bromo-6-fluoro-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO2/c9-4-1-7-6(2-5(4)10)11-8(12)3-13-7/h1-2H,3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRPDUBLDNECDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC(=C(C=C2O1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


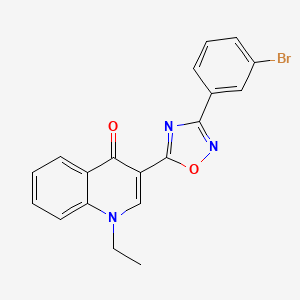
![Methyl 4-chloropyrido[2,3-d]pyrimidine-2-carboxylate](/img/structure/B3227229.png)
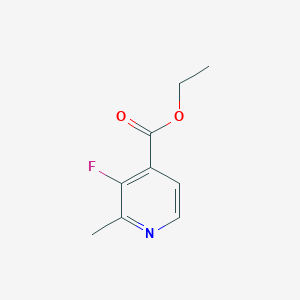

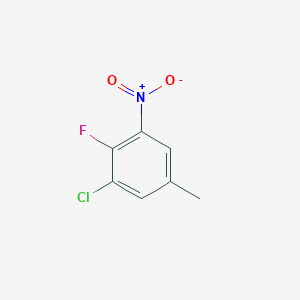
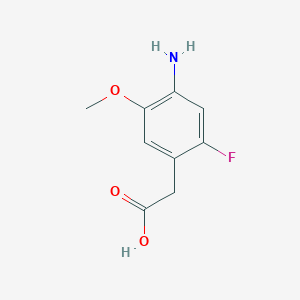
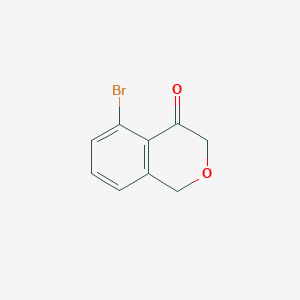
![[4-(Trifluoromethyl)-4-piperidyl]methanol](/img/structure/B3227272.png)

![[(3-Phenyl-5-isoxazolyl)methyl]amine oxalate](/img/structure/B3227294.png)
